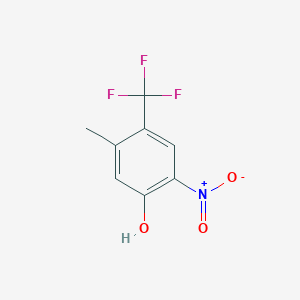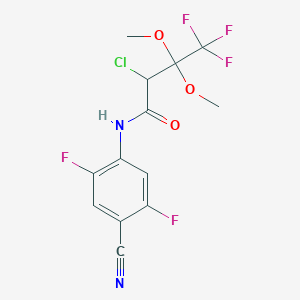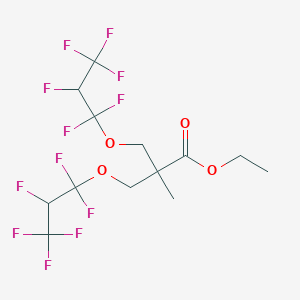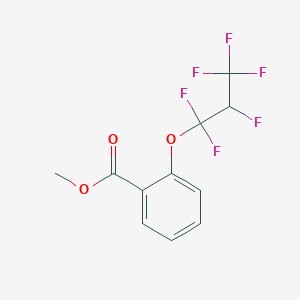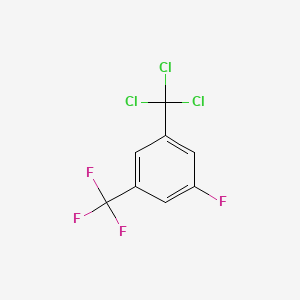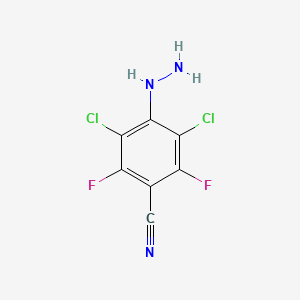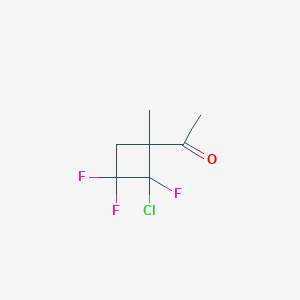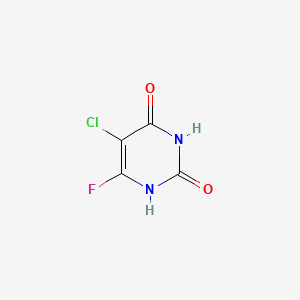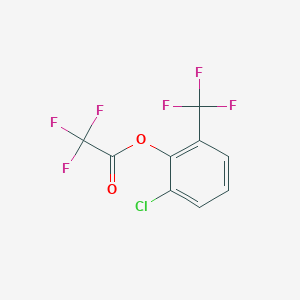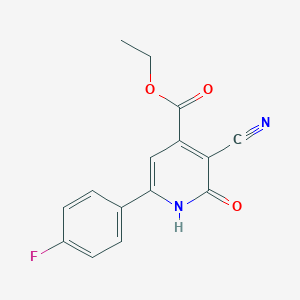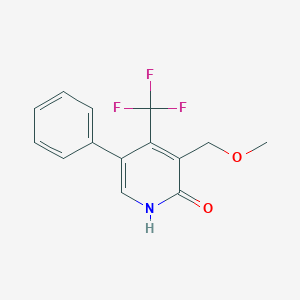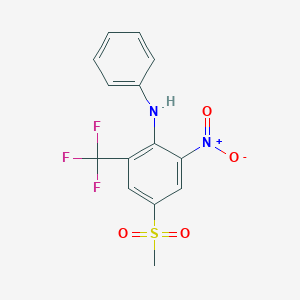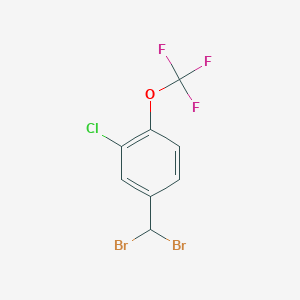
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% (4-DBCTFMB) is a chemical compound with a wide range of applications in scientific research. It is a halogenated aromatic compound that is used as an intermediate in organic synthesis and as a reagent for a variety of reactions. 4-DBCTFMB is a versatile and efficient reagent for a variety of organic transformations.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene involves the reaction of 2-chloro-4-(trifluoromethoxy)benzaldehyde with dibromomethane in the presence of a base to form the intermediate 2-chloro-4-(dibromomethyl)benzaldehyde. This intermediate is then reacted with a reducing agent to yield the final product.
Starting Materials
2-chloro-4-(trifluoromethoxy)benzaldehyde, dibromomethane, base, reducing agent
Reaction
Step 1: 2-chloro-4-(trifluoromethoxy)benzaldehyde is reacted with dibromomethane in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at elevated temperature to form the intermediate 2-chloro-4-(dibromomethyl)benzaldehyde., Step 2: The intermediate 2-chloro-4-(dibromomethyl)benzaldehyde is then reacted with a reducing agent, such as sodium borohydride, in an aprotic solvent, such as THF, at room temperature to yield the final product, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene., Step 3: The final product is purified by recrystallization or column chromatography.
Scientific Research Applications
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used as a reagent in a variety of organic synthesis reactions. It is used as a reactant in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It is also used in the synthesis of a variety of fluorinated compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes.
Mechanism Of Action
The mechanism of action of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is not fully understood. However, it is known that the reaction of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% with bromine in acetonitrile (MeCN) involves a radical mechanism. In this reaction, the bromine atom is oxidized to form bromine radical, which then reacts with 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% to form the final product.
Biochemical And Physiological Effects
Due to its halogenated nature, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to be an effective antioxidant, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in laboratory experiments has several advantages. It is a versatile and efficient reagent for a variety of organic transformations. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a halogenated compound, and its use can result in the formation of hazardous by-products. Additionally, it is highly flammable and should be handled with care.
Future Directions
The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. Additionally, it is expected to be used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes. Furthermore, it is expected to be used in the synthesis of a variety of fluorinated compounds. Additionally, it is expected to be used in the development of new drugs and other therapeutic agents. Finally, it is expected to be used in the development of new materials, such as catalysts and polymers.
properties
IUPAC Name |
2-chloro-4-(dibromomethyl)-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3O/c9-7(10)4-1-2-6(5(11)3-4)15-8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTXVITABOCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

